molecular formula C14H19BN2O2 B1397046 3-Methylindazole-6-boronic acid pinacol ester CAS No. 1227911-51-4

3-Methylindazole-6-boronic acid pinacol ester

Cat. No. B1397046
CAS RN: 1227911-51-4
M. Wt: 258.13 g/mol
InChI Key: CHLPEMGHRXSNAA-UHFFFAOYSA-N
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Description

3-Methylindazole-6-boronic acid pinacol ester is a type of organoboron compound. Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application of these compounds is the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups .


Molecular Structure Analysis

The molecular formula of 3-Methylindazole-6-boronic acid pinacol ester is C14H19BN2O2. Its molecular weight is 258.13 g/mol.

Scientific Research Applications

Synthesis and Coupling Reactions

3-Methylindazole-6-boronic acid pinacol ester is closely related to boronic acid pinacol esters, which are instrumental in various synthetic organic chemistry applications. For example, Mullens (2009) improved the synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, emphasizing its utility in Suzuki couplings, a reaction type widely used for forming carbon-carbon bonds in organic compounds (Mullens, 2009). Similarly, Dimauro and Kennedy (2007) describe the use of a 2-aminopyridine-5-boronic acid pinacol ester for the synthesis of diverse compound libraries via microwave-assisted cyclization/Suzuki coupling reactions, highlighting the versatility of boronic acid pinacol esters in synthetic chemistry (Dimauro & Kennedy, 2007).

Analytical Challenges and Solutions

The analysis of pinacolboronate esters like 3-Methylindazole-6-boronic acid pinacol ester presents unique challenges due to their propensity for hydrolysis. Zhong et al. (2012) discussed strategies for stabilizing and analyzing these esters, vital for ensuring their quality in pharmaceutical applications (Zhong et al., 2012).

Applications in Polymer Chemistry

In polymer chemistry, boronic acid pinacol esters are used for creating novel materials. Makino, Nishikawa, and Ouchi (2020) demonstrated the use of isopropenyl boronic acid pinacol ester in radical polymerization, leading to the synthesis of unconventional copolymers (Makino, Nishikawa, & Ouchi, 2020).

Spectroscopic and Structural Studies

Spectroscopic studies on boronic acid pinacol esters provide valuable insights into their structural and electronic properties. Şaş et al. (2016) conducted a comprehensive spectroscopic analysis of a boronic acid pinacol ester, contributing to the understanding of its molecular characteristics (Şaş et al., 2016).

Luminescent Sensing

Boronic acid pinacol esters are also utilized in luminescent sensing applications. Hashemzadeh et al. (2020) developed Ir(iii) complexes with boronic acid pinacol esters for sensing carbohydrates, showcasing the potential of these compounds in biochemical sensing (Hashemzadeh et al., 2020).

Future Directions

The future directions in the research and application of 3-Methylindazole-6-boronic acid pinacol ester could involve the development of more efficient methods for the protodeboronation of unactivated alkyl boronic esters . Additionally, the exploration of new chemical transformations involving this compound could be a promising area of study .

properties

IUPAC Name

3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-9-11-7-6-10(8-12(11)17-16-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLPEMGHRXSNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NNC(=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylindazole-6-boronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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